(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate
CAS No.: 105379-24-6
Cat. No.: VC20762713
Molecular Formula: C15H20F6N5OP
Molecular Weight: 431.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105379-24-6 |
|---|---|
| Molecular Formula | C15H20F6N5OP |
| Molecular Weight | 431.32 g/mol |
| IUPAC Name | 1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]benzotriazole;hexafluorophosphate |
| Standard InChI | InChI=1S/C15H20N5O.F6P/c1-2-8-14-13(7-1)16-17-20(14)21-15(18-9-3-4-10-18)19-11-5-6-12-19;1-7(2,3,4,5)6/h1-2,7-8H,3-6,9-12H2;/q+1;-1 |
| Standard InChI Key | XKTRAGMCMJYRRN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F |
Introduction
Structural Formula
The compound's structure can be illustrated as follows:
Photochemical Mechanisms
The compound initiates polymerization processes through radical formation upon exposure to UV light, leading to rapid curing of coatings and adhesives.
Corrosion Inhibition Studies
Research indicates that the compound effectively reduces corrosion rates in metal substrates when applied as a protective coating.
Biological Activity
Studies have demonstrated its efficacy in labeling specific biomolecules, providing insights into cellular processes and disease mechanisms.
(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate is a versatile compound with significant applications in photochemistry, corrosion inhibition, biological research, polymer chemistry, and environmental science. Ongoing research continues to explore its potential across these fields, highlighting its importance in advancing technology and scientific understanding.
This comprehensive overview underscores the relevance of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate within various scientific disciplines, paving the way for future innovations and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume